1,3-Bis(4-fluorobenzoyl)benzene
Overview
Description
1,3-Bis(4-fluorobenzoyl)benzene is a chemical compound featuring a benzene ring substituted with two 4-fluorobenzoyl groups at the 1 and 3 positions. Such compounds are of interest due to their unique structural, electronic, and optical properties, making them useful in various materials science applications.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, or nucleophilic aromatic substitution. For instance, selectively fluorinated rigid rods based on the 4-pyridylethynyl group have been synthesized using similar methodologies, highlighting the versatility and effectiveness of these approaches in introducing fluorinated aromatic groups into complex molecules (Fasina et al., 2004).
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by high rigidity and planarity due to the presence of aromatic rings and fluorine atoms. These structural features influence the compound's packing motifs in the solid state, as observed in various fluorinated compounds, which do not involve arene-perfluoroarene stacking but instead display a variety of other packing arrangements (Fasina et al., 2004).
Scientific Research Applications
Synthesis of High Molecular Weight Polymers : It is utilized in synthesizing high molecular weight poly(arylene ether ketone)s, impacting their physical, thermal, mechanical, and adhesion properties (Yıldız et al., 2001). Similar applications include synthesizing polymers with pendant tertiary butyl groups and poly(ether ketone)s with different side groups, affecting their properties and solubilities (Yıldız et al., 2007); (Kawaguchi & Morikawa, 2018).
Molecular Rotors : It is used in creating tetra-N-heterocyclic carbene-Ag(I)-X cubane-type clusters, which function as molecular rotors (Clark et al., 2013).
Synthesizing Ligand Complexes : It plays a role in synthesizing complexes of ligands containing the 1,3-bis(thiomethyl)benzene unit, contributing to research in this area (Lucena et al., 1996).
Catalysis in Hydrosilylation Reactions : It acts as a catalyst in intermolecular hydrosilylation reactions of alkynes, offering regioselective, stereoselective, and chemoselective outcomes (Andavan et al., 2005).
Luminescent Material Synthesis : Its use in synthesizing luminescent dirhenium(I)-double-heterostranded helicate and mesocate complexes, showcasing dual emissions, is noteworthy (Shankar et al., 2014).
Metal-Organic Complex Construction : It assists in the construction of copper metal-organic systems based on paddlewheel SBU (Dai et al., 2009).
Proton Exchange Membrane Applications : There is potential use in proton exchange membranes for poly(aryl ether) synthesis (McKay et al., 2005).
High-Performance Network Formation : It is used in synthesizing polymers that can be cross-linked to form high-performance networks (Walker et al., 1993).
Electroluminescent Devices : It's involved in creating blue thermally activated delayed fluorescence materials with high external quantum efficiency for electroluminescent devices (Liu et al., 2015).
Transfer Dehydrogenation : It is used in the transfer dehydrogenation of cyclooctane (Zuo & Braunstein, 2012).
Polymerization Reactions : 1,3-Bis(4-fluorobenzoyl)benzene is utilized in polymerization reactions for creating high molecular weight polymers (Bhatnagar et al., 1996).
Model Compound Studies : It is used in synthesizing model compounds that mimic the thermotropic behavior of specific polymers (Pugh et al., 1997).
Antibacterial Activity Studies : Synthesized compounds from 1,3-Bis(4-fluorobenzoyl)benzene have shown antibacterial activity and are correlated with drug likeness and toxicity profiles (Juneja et al., 2013).
Synthesis of Fluorine-Containing Polyethers : It reacts with diphenols to give soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).
Direct Methanol Fuel Cells Applications : Its derivatives are promising materials for usage in direct methanol fuel cells, offering excellent mechanical properties and high water uptake (Zhang et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISLKPDKKIDMQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350852 | |
Record name | 1,3-Bis(4-fluorobenzoyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-fluorobenzoyl)benzene | |
CAS RN |
108464-88-6 | |
Record name | 1,3-Bis(4-fluorobenzoyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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